![molecular formula C25H32N2O B14342599 1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea CAS No. 97257-28-8](/img/structure/B14342599.png)
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features two phenyl groups substituted with prop-1-en-2-yl groups, connected via a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea typically involves the reaction of 3-prop-1-en-2-ylphenyl derivatives with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS), halogenating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Potential use as a therapeutic agent due to its bioactive properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but differs in functional groups, leading to different reactivity and applications.
1,3-Bis(2-propynyloxy)propan-2-ol: Another structurally related compound with distinct chemical properties and uses.
1,3-Bis(1-naphthalenyloxy)-2-propanol: Shares a similar backbone but with naphthalene rings, resulting in different biological and chemical behavior.
Uniqueness
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea stands out due to its specific substitution pattern and the presence of the urea linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
97257-28-8 |
|---|---|
Molecular Formula |
C25H32N2O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,3-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
InChI |
InChI=1S/C25H32N2O/c1-17(2)19-11-9-13-21(15-19)24(5,6)26-23(28)27-25(7,8)22-14-10-12-20(16-22)18(3)4/h9-16H,1,3H2,2,4-8H3,(H2,26,27,28) |
InChI Key |
CMDVXIWJXBSSND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)
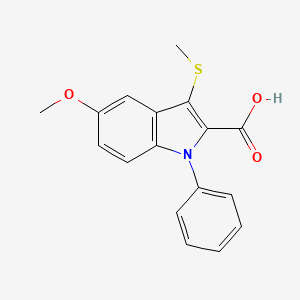

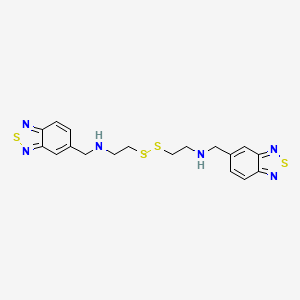
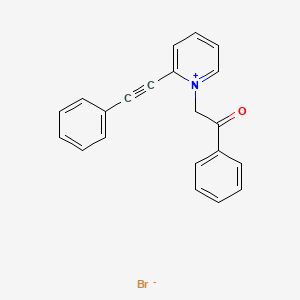
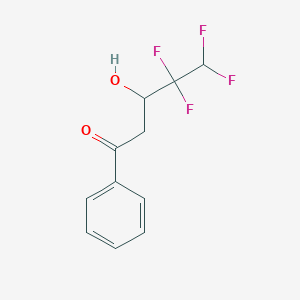
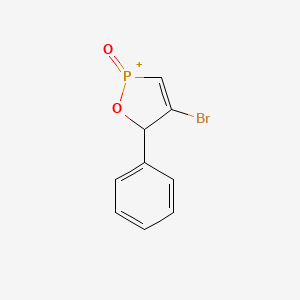
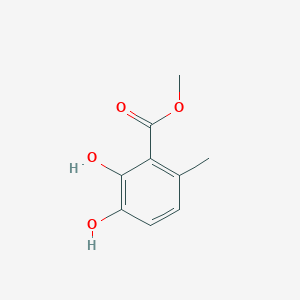

![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

